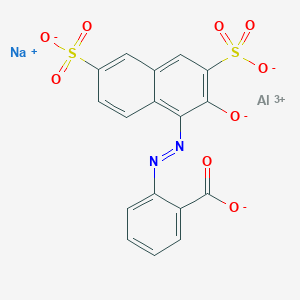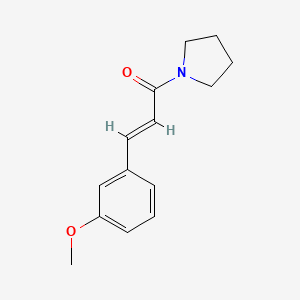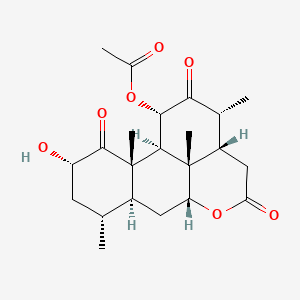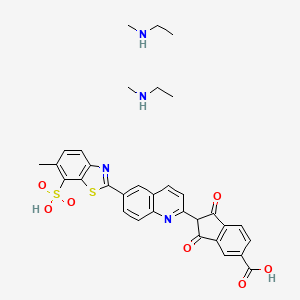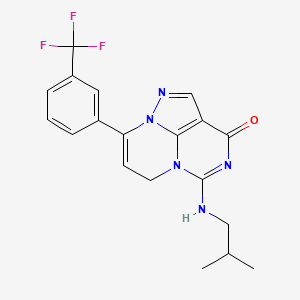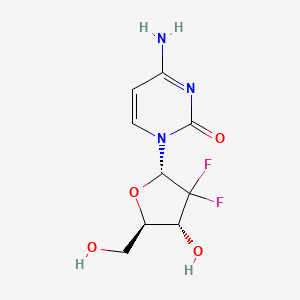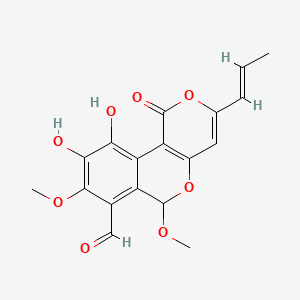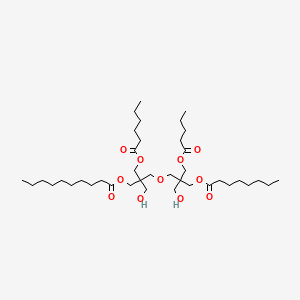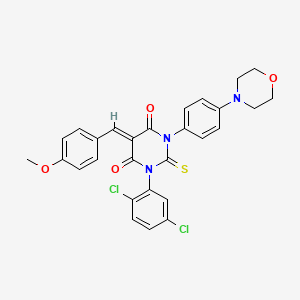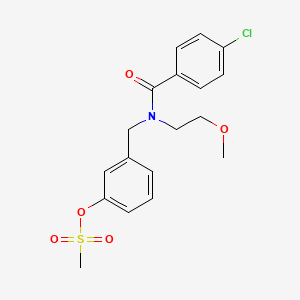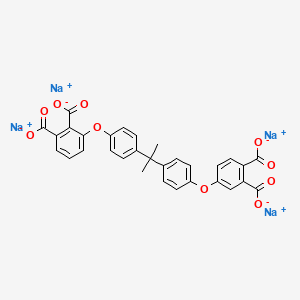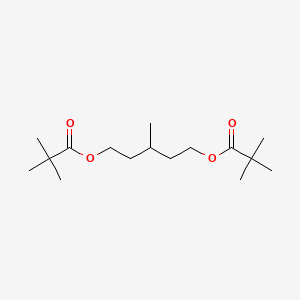
Methylpentanediol dineopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylpentanediol dineopentanoate is a chemical compound known for its applications in the cosmetic industry. It is primarily used as a hair and skin conditioning agent, providing benefits such as making hair easy to comb, supple, soft, and shiny, and maintaining skin in good condition .
Vorbereitungsmethoden
The synthesis of methylpentanediol dineopentanoate involves the esterification of 3-methyl-1,5-pentanediol with 2,2-dimethylpropanoic acid. This reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Chemischer Reaktionen
Methylpentanediol dineopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methylpentanediol dineopentanoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Its effects on skin and hair make it a subject of interest in dermatological research.
Medicine: Research into its potential as a drug delivery agent is ongoing.
Industry: Beyond cosmetics, it is explored for use in lubricants and plasticizers
Wirkmechanismus
The mechanism of action of methylpentanediol dineopentanoate in cosmetic applications involves its ability to form a thin film on the hair or skin surface. This film provides conditioning effects by reducing friction and enhancing moisture retention. The molecular targets include the keratin in hair and the stratum corneum in the skin .
Vergleich Mit ähnlichen Verbindungen
Methylpentanediol dineopentanoate can be compared to other esters used in cosmetics, such as:
Ethylhexyl palmitate: Known for its emollient properties.
Isopropyl myristate: Used for its ability to enhance the absorption of other ingredients.
Butylene glycol dicaprylate/dicaprate: Provides similar conditioning effects but with different sensory properties.
This compound is unique due to its specific combination of conditioning effects and its ability to form a stable film on hair and skin .
Eigenschaften
CAS-Nummer |
762268-77-9 |
|---|---|
Molekularformel |
C16H30O4 |
Molekulargewicht |
286.41 g/mol |
IUPAC-Name |
[5-(2,2-dimethylpropanoyloxy)-3-methylpentyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H30O4/c1-12(8-10-19-13(17)15(2,3)4)9-11-20-14(18)16(5,6)7/h12H,8-11H2,1-7H3 |
InChI-Schlüssel |
ABKPAQVSXGDAOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC(=O)C(C)(C)C)CCOC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


